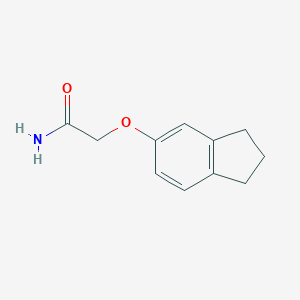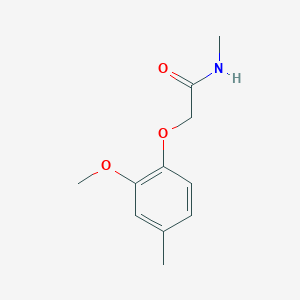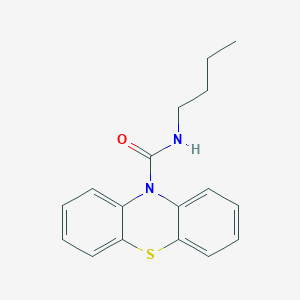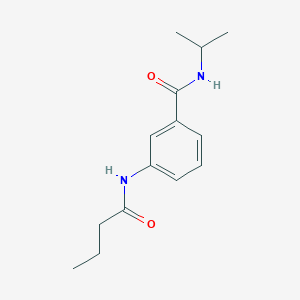
4-(2-Butoxyanilino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Butoxyanilino)-4-oxobutanoic acid, also known as BOA, is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. BOA is a member of the family of synthetic compounds known as anilides, which are characterized by their ability to interact with a wide range of biological systems.
Mechanism of Action
The mechanism of action of 4-(2-Butoxyanilino)-4-oxobutanoic acid is complex and not yet fully understood. However, it is known to interact with a variety of cellular targets, including enzymes, receptors, and ion channels. 4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor (PPAR), a nuclear receptor involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-(2-Butoxyanilino)-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-alpha), and to reduce the expression of COX-2. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been shown to induce apoptosis, or programmed cell death, in a variety of cancer cell lines.
Advantages and Limitations for Lab Experiments
4-(2-Butoxyanilino)-4-oxobutanoic acid has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, and it has a well-characterized mechanism of action. However, 4-(2-Butoxyanilino)-4-oxobutanoic acid also has some limitations. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its complex mechanism of action.
Future Directions
There are many potential future directions for research on 4-(2-Butoxyanilino)-4-oxobutanoic acid. One area of interest is the development of new drugs based on 4-(2-Butoxyanilino)-4-oxobutanoic acid's anti-inflammatory and anti-tumor properties. Another area of interest is the further elucidation of 4-(2-Butoxyanilino)-4-oxobutanoic acid's mechanism of action, which could lead to a better understanding of the underlying biology of various diseases. Additionally, the development of new synthetic methods for 4-(2-Butoxyanilino)-4-oxobutanoic acid could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
4-(2-Butoxyanilino)-4-oxobutanoic acid can be synthesized through a multi-step process that involves the reaction of butyl acrylate with aniline to produce an intermediate product, which is then reacted with potassium cyanate to form the final product. The synthesis of 4-(2-Butoxyanilino)-4-oxobutanoic acid is a complex process that requires careful control of reaction conditions, including temperature, pressure, and reactant concentrations.
Scientific Research Applications
4-(2-Butoxyanilino)-4-oxobutanoic acid has been widely used in scientific research due to its ability to interact with a wide range of biological systems. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the development of new drugs. 4-(2-Butoxyanilino)-4-oxobutanoic acid has also been used as a tool in the study of the mechanisms underlying various biological processes, including apoptosis, cell proliferation, and gene expression.
properties
Product Name |
4-(2-Butoxyanilino)-4-oxobutanoic acid |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-(2-butoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-19-12-7-5-4-6-11(12)15-13(16)8-9-14(17)18/h4-7H,2-3,8-10H2,1H3,(H,15,16)(H,17,18) |
InChI Key |
HPWXXYGKTAGSHC-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B269400.png)
![N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)



![2-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(furan-2-ylmethyl)benzamide](/img/structure/B269412.png)
![N-[2-(1-azepanylcarbonyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B269413.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B269417.png)


